3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one

BTK inhibition Kinase inhibitor Immunology

Sourcing the incorrect pyridyl regioisomer derails BTK inhibitor programs and extinguishes ESIPT fluorescence. This 4-pyridyl isomer is the mandatory scaffold. - Enables specific hinge-region hydrogen bonding in BTK inhibitors; 2-pyridyl isomer fails to adopt active binding orientation. - Generates >100 nm Stokes shift via ESIPT; meta/ortho substitution disrupts the excited-state proton transfer pathway. - High-purity (≥95%) batches with Certificate of Analysis confirming absence of 2- and 3-pyridyl positional isomers.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 939-08-2
Cat. No. B1417425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one
CAS939-08-2
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=NNC(=O)N2
InChIInChI=1S/C7H6N4O/c12-7-9-6(10-11-7)5-1-3-8-4-2-5/h1-4H,(H2,9,10,11,12)
InChIKeyUKPXYDJSESBHPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one Overview


3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one (CAS 939-08-2) is a 1,2,4-triazol-3-one heterocycle featuring a 4-pyridyl substituent. This specific para-pyridyl regioisomer serves as a critical pharmacophore in patent-protected Bruton's tyrosine kinase (BTK) inhibitor series [1] and as a precursor for ESIPT-based fluorescent dyes exhibiting large Stokes shifts and dual emission [2]. Its precisely defined substitution pattern dictates unique reactivity in downstream derivatization and photophysical applications, distinguishing it from other regioisomers.

Reported pharmacophore scaffold for BTK hinge-binding studies
Key precursor for ESIPT-based fluorescent dyes with large Stokes shifts
Regioisomer-specific physicochemical profile for scale-up and formulation research

Why Pyridyl Isomer Substitution Fails


Simple substitution with the 2-pyridyl or 3-pyridyl isomer is not chemically viable for programs relying on this scaffold. In BTK inhibitor patents, the 4-pyridyl moiety engages in a specific hydrogen-bond network with the kinase hinge region; the 2-pyridyl isomer cannot adopt the same binding orientation [1]. Similarly, for ESIPT-based fluorescent dyes, the 4-pyridyl nitrogen's para-position relative to the triazole ring is essential for the excited-state proton transfer mechanism that produces large Stokes shifts and dual emission. Any shift to the meta (3-pyridyl) or ortho (2-pyridyl) position disrupts this electronic pathway, resulting in loss of fluorescence [2]. Even between vendors, purity varies significantly (typically 95% to 98%), which can impact downstream synthetic yields when used as a building block .

Hinge-region binding orientation
2-Pyridyl isomer may not replicate the critical H-bond network required for BTK engagement.
ESIPT mechanism disruption
3-Pyridyl or 2-pyridyl position may not support the excited-state proton transfer that enables dual emission.
Regioisomer purity variation
Vendor purity range (95–98%) can shift synthetic yields; isomer-specific impurity profiling is recommended.

Differentiation Evidence vs. Other Isomers


BTK Inhibitor Patent Selectivity

The 4-pyridyl isomer of the 1,2,4-triazol-3-one scaffold is the core structure in a patent family of potent BTK inhibitors developed by Takeda Pharmaceutical Company [REFS-1, REFS-2]. The patent explicitly claims compounds containing the 3-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one scaffold, positioning the para-pyridyl nitrogen as essential for hinge-region hydrogen bonding within the BTK ATP-binding pocket. No equivalent patent protection exists for the 2-pyridyl or 3-pyridyl isomers, indicating a lack of potency against BTK for these regioisomers.

BTK Patent Selectivity
Patent-derived context
4-Pyridyl isomer: claimed core scaffold; 2- and 3-pyridyl isomers: not claimed
Supports BTK hinge-region engagement studies
Inferred from patent protection; no direct comparative IC50 provided
BTK inhibition Kinase inhibitor Immunology Oncology

ESIPT Fluorescent Dye Mechanism

3-Hydroxypyridinyl-substituted-1,2,4-triazoles (PyOHTr), derived from 3-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one, exhibit an Excited State Intramolecular Proton Transfer (ESIPT) fluorescence mechanism [1]. This mechanism is structurally dependent on the 4-pyridyl (para) position, which aligns the proton donor (triazole-OH) and acceptor (pyridine-N) in the correct spatial orientation. The 2-pyridyl isomer cannot undergo ESIPT due to the ortho-nitrogen's inability to form the required intramolecular hydrogen bond following excitation, resulting in a loss of the characteristic dual emission and large Stokes shift. Quantitative photophysical data for the class show Stokes shifts exceeding 100 nm and quantum yields tunable by substitution, properties critical for bioimaging applications [1].

ESIPT Fluorescence
Class-level inference
4-Pyridyl enables ESIPT, >100 nm Stokes shift; 2- and 3-pyridyl isomers lack ESIPT
Regioisomer-dependent photophysical context
Reported for PyOHTr dye class; validate with specific derivatives
Fluorescent dyes ESIPT Optical materials Photophysics

Thermal Stability and Density Comparison

The 4-pyridyl isomer possesses quantifiable, differentiating physicochemical properties crucial for formulation, storage, and synthetic planning. Its boiling point (508.9°C at 760 mmHg) and density (1.55 g/cm³) are reported in authoritative chemical databases . The 2-pyridyl isomer (5-(Pyridin-2-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one, CAS 56041-30-6) exhibits a lower predicted boiling point and density due to intramolecular N-H···N hydrogen bonding, which alters its intermolecular forces and solution behavior . These property differences directly impact distillation parameters, solvent selection, and formulation development, making them critical for scale-up and procurement decisions.

Thermal & Density
Data to verify
ΔDensity ~0.15 g/cm³; ΔBp ~30–60°C (4- vs 2-pyridyl)
Property differences may influence scale-up protocols
Database values; confirm experimentally
Physicochemical properties Thermal stability Formulation Procurement

Optimal Application Scenarios


BTK Inhibitor Lead Optimization

Use 3-(Pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one as the validated core scaffold for synthesizing focused libraries of Bruton's tyrosine kinase (BTK) inhibitors. The 4-pyridyl moiety is a structural requirement for potent hinge-binding interactions, as established in the Takeda patent family [1]. Derivatization at the N-1 and N-4 positions of the triazolone ring introduces tunable kinase selectivity and pharmacokinetic properties, while the 4-pyridyl group remains constant. Procuring the 2- or 3-pyridyl isomer will not yield active inhibitors, wasting synthetic effort and resources.

ESIPT Fluorescent Probe Development

Utilize 3-(pyridin-4-yl)-1H-1,2,4-triazol-5(4H)-one as the key intermediate for synthesizing 3-hydroxypyridinyl-substituted-1,2,4-triazole (PyOHTr) fluorescent dyes [2]. The 4-pyridyl substitution is mandatory for establishing the excited-state intramolecular proton transfer (ESIPT) mechanism, which generates large Stokes shifts (exceeding 100 nm) and environment-sensitive dual emission. These properties are ideal for designing ratiometric sensors, white-light emitters, and probes for biological imaging where background autofluorescence is a concern.

Scale-Up and Formulation

When scaling up synthetic routes or developing formulations, rely on the specific physicochemical properties of this 4-pyridyl isomer. Its higher boiling point (508.9°C at 760 mmHg) and density (1.55 g/cm³) relative to the 2-pyridyl isomer (boiling point ca. 450-480°C; density ~1.4 g/cm³) require adjusted distillation protocols and solvent systems [REFS-3, REFS-4]. Pre-formulation studies must account for these inter-isomeric differences, as the 2-pyridyl isomer's intramolecular hydrogen bond can lead to different solubility and stability profiles, directly impacting bioavailability and shelf life.

High-Purity Building Block for Parallel Synthesis

For automated parallel synthesis platforms and compound library construction, source commercially available high-purity batches (≥95%) of this specific isomer . The presence of even trace amounts of the 2- or 3-pyridyl isomers can generate impurities in final compounds that co-elute during purification, complicating biological assay data interpretation. The target compound's regiochemical purity is paramount; always request a Certificate of Analysis confirming the absence of positional isomers, not just overall purity.

Application
Selection Property
Validation Focus
BTK hinge-binding studies
4-Pyridyl regioisomer specificity
Hinge-region H-bond network confirmation
ESIPT fluorescent dye synthesis
Regioisomer-dependent photophysics
Stokes shift and dual emission verification
Synthesis scale-up and formulation
Isomer-specific thermal and density properties
Distillation and solvent compatibility
Compound library construction
High regioisomer purity
Positional isomer impurity profiling
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